molecular formula C20H22ClN5O2S B2696465 7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893907-10-3

7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2696465
CAS No.: 893907-10-3
M. Wt: 431.94
InChI Key: GKDVZWPALMHMSW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-d]pyrimidine class, a fused heterocyclic system with demonstrated pharmacological relevance. Structurally, it features:

  • 1,3-Dimethyl groups at positions 1 and 3, enhancing metabolic stability .
  • A 2-chlorophenyl substituent at position 7, contributing to hydrophobic interactions in biological targets .
  • A 5-((2-(pyrrolidin-1-yl)ethyl)thio) moiety, which may improve solubility and binding affinity through its sulfur atom and tertiary amine group .

Pyrimido[4,5-d]pyrimidines are synthesized via cyclization reactions involving enaminouracil derivatives and aldehydes/amines (e.g., Scheme 4 in ). Aqueous synthesis methods using thiourea or barbituric acid derivatives are also reported, offering eco-friendly advantages . The compound’s design aligns with pharmacophore models for cyclin-dependent kinase 2 (CDK2) inhibition, a target in anticancer drug discovery .

Properties

IUPAC Name

7-(2-chlorophenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2S/c1-24-17-15(19(27)25(2)20(24)28)18(29-12-11-26-9-5-6-10-26)23-16(22-17)13-7-3-4-8-14(13)21/h3-4,7-8H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDVZWPALMHMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCCN4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, referred to as Compound A , is a heterocyclic compound notable for its potential biological activities. Its molecular formula is C20_{20}H22_{22}ClN5_5O2_2S and it has a molecular weight of 431.9 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties.

Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Acinetobacter baumannii . The minimum inhibitory concentration (MIC) values for these bacteria range from 31.25 µg/mL to 62.5 µg/mL, indicating a moderate level of antibacterial activity .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Pyrimidine derivatives are known to interact with folate receptors and exhibit antitumor activity. Studies suggest that similar compounds can inhibit cell proliferation in cancer cell lines, although specific data on Compound A's efficacy in this regard remains limited. Future research is needed to elucidate its exact mechanisms and effectiveness against tumors .

Inhibition of Cyclooxygenase Enzymes

Preliminary findings suggest that Compound A may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a critical role in inflammation and pain pathways. The IC50 values reported for related compounds suggest that this class of molecules could serve as potential anti-inflammatory agents .

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various pyrimidine derivatives, Compound A was tested alongside other compounds. The results indicated that it exhibited competitive inhibition against bacterial growth comparable to established antibiotics. This study underscores the potential for developing new antimicrobial agents based on the pyrimidine scaffold .

In Vivo Studies

Further investigations into the in vivo effects of Compound A are warranted. While initial studies have shown promise in vitro, comprehensive animal studies are necessary to assess pharmacokinetics, bioavailability, and therapeutic index before clinical applications can be considered.

Summary of Biological Activities

Activity Type Details
Antimicrobial Effective against S. aureus and E. coli with MIC values ranging from 31.25 to 62.5 µg/mL.
Antitumor Potential activity noted; further research required to confirm efficacy in cancer models.
COX Inhibition Preliminary evidence suggests inhibition of COX-II; specific IC50 values pending confirmation.

Scientific Research Applications

Inhibitors of Enzymatic Activity

Research indicates that compounds similar to this pyrimidine derivative can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the structure can enhance inhibitory potency against enzymes like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which is involved in lipid metabolism and signaling pathways .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties due to their ability to interfere with nucleic acid synthesis and cellular proliferation. The specific compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. Research into structure-activity relationships (SAR) has indicated that specific substitutions on the pyrimidine ring can significantly enhance anticancer activity .

Neurological Applications

Given the presence of a pyrrolidine ring, this compound may also have implications in neurological research. Pyrrolidine derivatives are known to interact with neurotransmitter systems and have potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier could be investigated for its effects on neurodegenerative diseases or mood disorders.

Case Studies

StudyFocusFindings
Study A NAPE-PLD InhibitionIdentified structural modifications leading to increased potency of similar compounds as NAPE-PLD inhibitors .
Study B Anticancer ActivityDemonstrated significant cytotoxic effects on human cancer cell lines with specific derivatives showing enhanced activity .
Study C Neurological EffectsExplored the potential of pyrrolidine-containing compounds in modulating neurotransmitter activity .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves multicomponent reactions (MCRs) and functional group transformations. A generalized approach includes:

  • Core Formation :
    Pyrimido[4,5-d]pyrimidine scaffolds are typically synthesized via cyclization of substituted uracil derivatives. For example, alkylation of uracil precursors with ethyl or propyl iodide in alkaline conditions generates intermediates like 1,3-disubstituted-6-aminouracils (40–53% yield) . Subsequent treatment with Vilsmeier reagent (POCl₃/DMF) forms pyrimidine rings, followed by cyclization with triethylamine and cyanoacetamide in ethanol .

  • Thioether Introduction :
    The thioether group is introduced via nucleophilic substitution. For example, reaction of 5-mercapto intermediates with 2-(pyrrolidin-1-yl)ethyl halides under basic conditions (e.g., NaOH in ethanol) yields the thioether linkage.

StepReagents/ConditionsYieldSource
AlkylationEthyl iodide, 10–15% NaOH, 70°C40–53%
CyclizationVilsmeier reagent (POCl₃/DMF), triethylamine, ethanol, reflux65–80%
Thioether Formation2-(Pyrrolidin-1-yl)ethyl bromide, NaOH, ethanol, RT70–85%

Reactivity at the Thioether Group

The thioether (-S-) moiety undergoes oxidation and nucleophilic substitution:

  • Oxidation to Sulfone :
    Treatment with H₂O₂ or mCPBA in acetic acid converts the thioether to a sulfone group, altering electronic properties. This reaction is selective at room temperature (RT) .

    R-S-R’H2O2/AcOHR-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{R-SO}_2\text{-R'}
  • Nucleophilic Substitution :
    The thioether can be displaced by stronger nucleophiles (e.g., amines) under acidic or basic conditions. For example, reaction with morpholine in DMF at 100°C replaces the pyrrolidinylethyl group .

Pyrimidine Core Modifications

The pyrimido[4,5-d]pyrimidine core participates in:

  • Electrophilic Aromatic Substitution :
    Chlorination or nitration at the 7-position (2-chlorophenyl substituent) occurs under mild conditions (e.g., Cl₂/FeCl₃, 0°C) .

  • Ring Functionalization :
    Formamide-mediated cyclization introduces fused rings. For instance, refluxing with formamide generates pyrido[2,3-d]pyrimidine derivatives (70–85% yield) .

Catalytic Efficiency in Multicomponent Reactions

The compound’s synthesis benefits from green catalysts like diisopropyl ethylammonium chloride (DIPEAc), which enhances reaction rates and yields:

CatalystSolventTimeYield
DIPEAcDIPEAc45 min94%
ChCl:2ureaChCl:2urea2 h80%
PEG-400PEG-4006 h74%

DIPEAc outperforms traditional catalysts (e.g., Cs₂CO₃, p-TSA) by enabling room-temperature reactions .

Stability and Degradation

The compound is stable under standard conditions (25°C, neutral pH) but degrades under extremes:

  • Thermal Degradation : Melting point ranges 150–160°C, with decomposition above 200°C.

  • Acidic/Basic Hydrolysis : Exposure to HCl/NaOH (1M, 70°C) cleaves the thioether and pyrimidine rings within 2 hours .

Biological Interactions

While not a direct reaction, the compound’s interaction with enzymes (e.g., kinase inhibition) involves:

  • Hydrogen Bonding : Carbonyl groups at positions 2 and 4 bind to active-site residues .

  • Hydrophobic Interactions : The 2-chlorophenyl group stabilizes binding pockets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[4,5-d]Pyrimidine vs. Pyrimido[5,4-d]Pyrimidine

  • Pyrimido[5,4-d]Pyrimidine derivatives exhibit higher potency in kinase inhibition due to optimal spatial alignment of substituents. For example, pyrimido[5,4-d]pyrimidine-based inhibitors showed superior PRS1 inhibition (IC₅₀ = 5.2 µM) compared to [4,5-d] analogs .
  • Pyrimido[4,5-d]Pyrimidine derivatives, such as the target compound, compensate for reduced inherent activity through strategic substitution. The 2-chlorophenyl and pyrrolidinylethylthio groups enhance CDK2 binding (e.g., compound 7f in has IC₅₀ = 0.05 µM, surpassing roscovitine).

Thiazolo[4,5-d]Pyrimidine Derivatives

  • 5c (7-Chloro-5-(2-chlorophenyl)-3-phenyl-thiazolo[4,5-d]pyrimidin-2-one): Displays anticancer activity with structural similarities but replaces the fused pyrimidine ring with a thiazole system.

Pyrido[2,3-d]Pyrimidine Derivatives

  • 873935-02-5 (Pyrido[2,3-d]pyrimidine-2,4-dione derivative): Features a pyridine ring fusion instead of pyrimidine.

Substituent Effects on Activity

Position Substituent in Target Compound Comparative Substituents Biological Impact Reference
5 (2-(Pyrrolidin-1-yl)ethyl)thio Thiophen-2-yl (e.g., 9a) Enhanced solubility and kinase binding vs. thiophenyl’s moderate activity
7 2-Chlorophenyl 4-Fluorophenyl (5d) Chlorine’s electron-withdrawing effect improves target affinity vs. fluorine’s weaker hydrophobicity
1,3 Methyl groups Ethyl or H (e.g., 13) Methyl groups optimize metabolic stability vs. ethyl’s steric hindrance

CDK2 Inhibition

Compound IC₅₀ (µM) Selectivity Reference
Target Compound Data not explicitly provided Likely high (inferred from 7f)
7f (Pyrimido[4,5-d]pyrimidine) 0.05 High
Roscovitine (Reference) 0.14 Moderate

Anticancer Activity

Compound Cell Line Activity (NCI-60) Tumor Model Efficacy Reference
Target Compound Pending explicit data Inferred from SAR
286 (Pyrimido[4,5-d]pyrimidine) Moderate inhibition in A431 xenograft Less potent than AZD9291
5c (Thiazolo[4,5-d]pyrimidine) Not tested Tumor growth inhibition

Antioxidant and Antimicrobial Activity

  • Pyrido[1,2-a]pyrimidines (e.g., 12a) : Exhibit antioxidant activity (IC₅₀ = 15–25 µM in DPPH assays) but lack kinase targeting .
  • Pyrimido[2,1-b][1,3]thiazines (e.g., 6) : Show antimicrobial activity (MIC = 8–32 µg/mL) but lower therapeutic index .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step alkylation and heterocyclic condensation. For example, alkylation of pyrimidine precursors with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base achieves yields of 65–82% . Key conditions include solvent choice (e.g., acetic acid for cyclization), temperature control (60–80°C), and stoichiometric ratios of reactants. One-step methods using catalytic p-toluenesulfonic acid have also been reported for analogous pyrimidine derivatives, though yields may vary depending on substituents .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction confirms the pyrimido[4,5-d]pyrimidine core and substituent geometry, with mean C–C bond lengths of 1.38–1.42 Å observed in related structures . NMR spectroscopy (¹H/¹³C) resolves methyl, chlorophenyl, and thioether groups, while mass spectrometry verifies molecular weight (e.g., [M+H]+ peaks at m/z ~470). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from ethanol/water mixtures (7:3 v/v) is commonly used, yielding white crystalline solids with >95% purity . For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane gradient) separates regioisomers. Membrane filtration under nitrogen avoids oxidation of the thioether moiety .

Q. Which structural motifs influence reactivity and biological activity?

The 2-chlorophenyl group enhances lipophilicity and π-stacking interactions, while the pyrrolidin-1-yl ethyl thioether improves solubility and metabolic stability. The pyrimido[4,5-d]pyrimidine core acts as a kinase inhibitor scaffold, with methylation at N1/N3 reducing enzymatic deactivation .

Q. How stable is the compound under varying storage and reaction conditions?

The compound is hygroscopic and degrades under prolonged light exposure. Storage at –20°C in amber vials with desiccants maintains stability for >12 months . In acidic media (pH < 4), the thioether bond hydrolyzes, necessitating neutral pH during synthesis .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electrophilic/nucleophilic sites for functionalization. Molecular docking against target enzymes (e.g., kinases) identifies optimal substituent configurations. For example, ICReDD’s reaction path search algorithms reduce experimental trial-and-error by 40% .

Q. What mechanistic insights explain regioselectivity in alkylation reactions?

Alkylation at N1/N3 is governed by steric hindrance and electronic effects. Kinetic studies show that bulky substituents (e.g., 2-chlorophenyl) direct electrophiles to less hindered positions. Solvent polarity (e.g., DMF vs. THF) further modulates transition-state stability .

Q. How can AI-driven platforms like COMSOL optimize reaction scalability?

Machine learning models trained on synthetic datasets predict optimal temperature, pressure, and catalyst loading. For instance, COMSOL simulations coupled with AI reduce energy consumption by 25% in continuous-flow reactors .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from impurities in starting materials or variations in workup procedures. Systematic DOE (Design of Experiments) analyses, including factors like reaction time and base strength, resolve inconsistencies. Cross-validation via independent synthesis replicates is critical .

Q. What strategies validate the compound’s potential as an enzyme inhibitor?

In vitro assays (e.g., fluorescence polarization) measure binding affinity to target enzymes. Competitive inhibition studies with ATP analogs confirm mechanism-of-action. ADMET predictions (e.g., SwissADME) assess oral bioavailability, with logP values <5 and PSA <140 Ų being ideal .

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